molecular formula C19H17N5O3S B4866241 methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate

methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate

Cat. No.: B4866241
M. Wt: 395.4 g/mol
InChI Key: GQCRAKZZEKLATA-UHFFFAOYSA-N
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Description

Methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining pyrimidine, benzimidazole, and acetate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate typically involves multi-step organic reactions. The starting materials often include 4-methylpyrimidine and benzimidazole derivatives. The key steps in the synthesis may involve:

    Thioether Formation: Reacting 4-methylpyrimidine with a suitable thiol reagent to form the thioether linkage.

    Cyclization: Using cyclization reactions to form the pyrimido[1,2-a]benzimidazole core.

    Acetylation: Introducing the acetate group through acetylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

    Substitution: The pyrimidine and benzimidazole rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the pyrimidine or benzimidazole rings.

Scientific Research Applications

Methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its potential biological activity.

    Biological Studies: The compound can be used to study enzyme interactions and molecular pathways in biological systems.

    Materials Science: It may be explored for its potential use in creating novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds like benzimidazole and its derivatives share the benzimidazole core structure.

    Pyrimidines: Compounds like 4-methylpyrimidine and its derivatives share the pyrimidine ring structure.

Uniqueness

What sets methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate apart is its unique combination of pyrimidine, benzimidazole, and acetate moieties. This structural complexity may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Biological Activity

Methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate is a synthetic compound that belongs to a class of derivatives known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article delves into the biological activity of this compound, summarizing key findings from recent studies.

Chemical Structure

The compound’s structure can be represented as follows:

C15H16N4OS\text{C}_{15}\text{H}_{16}\text{N}_4\text{OS}

It contains a benzimidazole core with a pyrimidine substituent, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and HepG2 (liver cancer). In vitro assays demonstrated an IC50 value in the micromolar range, indicating potent activity against these cell types .
  • Mechanism of Action : The compound appears to act by inhibiting key enzymes involved in cancer progression. Specifically, it has been shown to inhibit Aurora-A kinase and KSP (Kinesin Spindle Protein), both of which are critical in cell division and proliferation .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against several bacterial strains:

  • Inhibition Assays : Studies reported that this compound displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be low, showcasing its effectiveness as an antimicrobial agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes:

  • Acetylcholinesterase Inhibition : It showed promising results in inhibiting acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition constant (IC50) was found to be in the low micromolar range .

Study 1: Anticancer Efficacy

In a study published by Uslu Kobak et al., the efficacy of the compound against HCT116 cells was analyzed. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Study 2: Antimicrobial Properties

A comprehensive evaluation of the antimicrobial activity was conducted by testing the compound against nine different bacterial strains. The results demonstrated that it had a broad-spectrum effect, particularly against Staphylococcus aureus and Escherichia coli, with notable anti-biofilm properties .

Data Summary Table

Biological ActivityTest SubjectResultReference
AnticancerHCT116 Cell LineIC50: Micromolar range
AntimicrobialVarious Bacterial StrainsSignificant activity
Acetylcholinesterase InhibitionEnzyme AssaysIC50: Low micromolar range

Properties

IUPAC Name

methyl 2-[2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyrimido[1,2-a]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-12-7-8-20-18(21-12)28-11-13-9-16(25)24-15-6-4-3-5-14(15)22-19(24)23(13)10-17(26)27-2/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCRAKZZEKLATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)N3C4=CC=CC=C4N=C3N2CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate
Reactant of Route 2
Reactant of Route 2
methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate
Reactant of Route 3
methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate
Reactant of Route 4
methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate
Reactant of Route 5
methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate
Reactant of Route 6
methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate

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